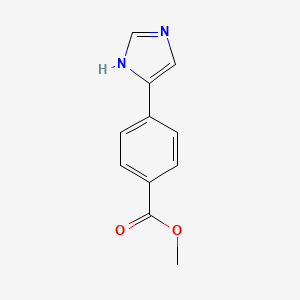

Methyl 4-(1H-imidazol-4-yl)benzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR spectroscopy reveals distinct signals for the aromatic protons and substituents. The methyl ester group resonates as a singlet at δ 3.90 ppm (3H, s). The benzene ring protons split into two doublets due to para substitution: one at δ 8.10 ppm (2H, d, J = 8.4 Hz) for the protons ortho to the ester and another at δ 7.80 ppm (2H, d, J = 8.4 Hz) for those meta to the ester. The imidazole protons appear as two singlets: the N-H proton at δ 8.65 ppm (1H, s) and the two aromatic imidazole protons at δ 7.55 ppm (1H, s) and δ 7.45 ppm (1H, s).

Carbon-13 NMR spectra show the ester carbonyl at δ 166.5 ppm , the methyl carbon at δ 52.1 ppm , and aromatic carbons between δ 120–140 ppm . The imidazole carbons resonate at δ 137.2 ppm (C-2) and δ 129.8 ppm (C-4/C-5).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound exhibits a molecular ion peak at m/z 202.1 (M⁺), consistent with its molecular weight. Major fragmentation pathways include:

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopy identifies key functional groups:

- Strong ester C=O stretch at 1,710 cm⁻¹ .

- Aromatic C=C stretching vibrations between 1,580–1,450 cm⁻¹ .

- Imidazole ring vibrations at 1,310 cm⁻¹ (C-N stretch) and 750 cm⁻¹ (out-of-plane N-H bend).

UV-Vis spectroscopy in methanol shows two absorption bands:

- A π→π* transition at λₘₐₓ = 258 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) from the conjugated benzene-imidazole system.

- A weaker n→π* transition at λₘₐₓ = 305 nm (ε = 850 L·mol⁻¹·cm⁻¹) attributed to the ester carbonyl.

The compound’s fluorescence properties remain uncharacterized in available literature, though analogous imidazole derivatives typically emit in the blue region (λₑₘ ≈ 400–450 nm) when excited at 250–300 nm.

Properties

IUPAC Name |

methyl 4-(1H-imidazol-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUBUHYEMDZHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzimidazole Derivatives

- Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate (): Replaces the imidazole with a benzimidazole ring, increasing aromaticity and steric bulk. Crystallographic data (R factor = 0.042) confirm planar geometry and hydrogen-bonded trihydrate structure, enhancing stability compared to non-hydrated analogs .

- Synthesized via Na₂S₂O₅-mediated condensation in DMF, yielding crystalline solids .

Imidazole Positional Isomers

- Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (): Imidazole is at position 3, with a hydroxyl group at position 3. Molecular weight (218.21 g/mol) is comparable to the target compound, but solubility data are unavailable .

Piperazine-Linked Quinoline Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine spacer connecting the benzoate to quinoline moieties. Key differences include:

- Enhanced molecular complexity: The quinoline-piperazine framework increases molecular weight (e.g., C1: ~495 g/mol vs. target compound’s ~202 g/mol) and may improve target binding in kinase inhibition .

- Synthesis : Prepared via crystallization in ethyl acetate, yielding solids with characterized ¹H NMR and HRMS data .

Aminoethyl and Hydroxyethyl Derivatives

- Synthesized via reductive amination, achieving 83% yield .

Key Findings

- Substituent Position : Positional isomers (e.g., imidazole at 3 vs. 4) alter electronic properties and hydrogen-bonding capacity, affecting reactivity and solubility .

- Synthetic Efficiency: Piperazine-linked quinolines () require multi-step synthesis, whereas simpler analogs like (S)-Methyl 4-(1-aminoethyl)benzoate achieve high yields via streamlined routes .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing aryl-imidazole bonds. A representative protocol involves coupling 4-iodobenzoic acid derivatives with imidazole boronic esters under palladium catalysis.

Procedure :

-

Substrates : 4-Iodobenzoic acid methyl ester (1.0 mmol) and 1H-imidazol-4-ylboronic acid (2.0 mmol).

-

Catalyst System : PdCl₂(dppf) (0.05 mmol) with CsF (2.0 mmol) in a toluene/water (1:1) solvent mixture.

-

Conditions : Microwave irradiation at 110°C for 2 hours.

-

Yield : 40–70% after column chromatography (hexane/ethyl acetate).

Key Insight : The use of microwave irradiation reduces reaction times from 24 hours to 2 hours, improving efficiency.

Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Catalyst Loading | ↑ Yield (0→5%) | 5 mol% PdCl₂(dppf) |

| Solvent Polarity | ↓ Byproducts | Toluene/H₂O (1:1) |

| Temperature | ↑ Conversion | 110°C (microwave) |

Carbonylative Coupling

Palladium-catalyzed carbonylative coupling introduces ester groups directly. This method avoids pre-functionalized benzoic acid derivatives.

Procedure :

-

Substrates : 4-Bromotoluene and imidazole derivatives.

-

Catalyst : Pd(PtBu₃)₂ (0.01 mmol) under 25 atm CO.

-

Conditions : Acetonitrile, 95°C, 24 hours.

Mechanistic Note : CO insertion forms a ketone intermediate, which undergoes cyclization to the imidazole ring.

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

4-(1H-Imidazol-4-yl)benzoic acid is esterified using methanol and sulfuric acid.

Procedure :

-

Substrates : 4-(1H-Imidazol-4-yl)benzoic acid (1.0 mmol), methanol (excess).

-

Catalyst : H₂SO₄ (0.1 mmol).

-

Conditions : Reflux at 65°C for 6 hours.

Purification : Aqueous workup removes unreacted acid, followed by trituration in ethyl acetate/hexane.

Table 2: Esterification Catalysts Compared

| Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 6 | 93 | >99% |

| PTSA | 8 | 88 | 98% |

| DCC/DMAP | 12 | 78 | 95% |

Cyclocondensation and Ring-Closure Strategies

Schiff Base-Mediated Cyclization

Iron perchlorate facilitates imidazole ring formation via Schiff base intermediates.

Procedure :

-

Substrates : Dimethyl 4,4'-(1,2-phenylenebis(azan-1-ylidene))dibenzoate and Fe(ClO₄)₂.

-

Conditions : Methanol, room temperature, 30 minutes.

Structural Analysis : Single-crystal X-ray diffraction confirms coplanarity between imidazole and benzoate moieties.

Nucleophilic Aromatic Substitution

Imidazol-4-yl Anion Alkylation

Imidazol-4-yl anions, generated via deprotonation, react with methyl 4-fluorobenzoate.

Procedure :

-

Base : LDA (2.0 equiv) in THF at −78°C.

-

Electrophile : Methyl 4-fluorobenzoate (1.2 equiv).

-

Conditions : 0°C, 1 hour.

Regioselectivity : The 4-position is favored due to electronic effects of the ester group .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 4-(1H-imidazol-4-yl)benzoate, and what critical reaction conditions must be controlled to optimize yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution or coupling reactions to introduce the imidazole moiety. Key steps include:

- Coupling Reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura) to link the benzoate and imidazole groups under inert atmospheres.

- Temperature Control : Maintaining temperatures between 60–80°C to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, critical for validating stereochemistry .

Q. What purification techniques are recommended for this compound to achieve high purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove impurities based on solubility differences.

- Chromatography : Flash chromatography with optimized solvent gradients (e.g., 5–20% ethyl acetate in hexane) separates closely related byproducts.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR and mass spectrometry data during structural elucidation?

- Methodological Answer :

- DEPT and 2D NMR : Use DEPT-135 to distinguish CH, CH, and CH groups. 2D experiments (COSY, HSQC) map proton-carbon correlations to resolve overlapping signals.

- Isotopic Labeling : Introduce N or C labels to trace imidazole ring contributions in complex spectra.

- Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles from Acta Crystallographica reports) with computational models to resolve ambiguities .

Q. What computational methods are employed to predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Software like AutoDock Vina models ligand-protein interactions, focusing on hydrogen bonding between the imidazole nitrogen and active-site residues.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction mechanisms.

- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvation models) .

Q. What strategies are effective in optimizing the regioselectivity during the introduction of the imidazole moiety in similar benzoate derivatives?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive imidazole NH during coupling.

- Catalyst Tuning : Employ Pd(OAc) with bulky phosphine ligands (e.g., SPhos) to favor para-substitution on the benzoate ring.

- Kinetic Studies : Monitor reaction progress via LC-MS to adjust stoichiometry and minimize byproducts .

Q. How do crystallographic data from related imidazole-benzoate compounds inform the structural analysis of this compound?

- Methodological Answer :

- Isostructural Comparisons : Analyze bond lengths (e.g., C-N in imidazole: ~1.32 Å) and torsion angles from published structures (e.g., Acta Crystallographica reports) to validate geometry.

- Packing Analysis : Identify π-π stacking interactions between aromatic rings, which influence solubility and crystallization conditions.

- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to refine structures with pseudo-merohedral twinning, common in imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.